molecular formula C16H12F3N5O5S B2507815 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1091393-60-0

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2507815
CAS No.: 1091393-60-0
M. Wt: 443.36
InChI Key: CFFNHLFVOYAPNA-UHFFFAOYSA-N
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Description

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N5O5S and its molecular weight is 443.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel approach to the synthesis of compounds with a 1,3,4-oxadiazole moiety has been explored in various studies. For instance, the synthesis of N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide showcases a method involving the reaction of hydrazide with carbon disulfide, followed by a reaction with N-phenyl-2-chloro-acetamide. This process, characterized by elemental analysis, IR, and NMR techniques, revealed the existence of trans and cis isomers, with the trans isomer being the dominant form (Li Ying-jun, 2012).

Anticancer Potential

Research into the cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown promise in the search for new anticancer agents. One compound demonstrated appreciable cancer cell growth inhibition against a panel of eight cancer cell lines, indicating the potential for these compounds in cancer treatment (M. M. Al-Sanea et al., 2020).

Antimicrobial and Hemolytic Activity

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their antimicrobial and hemolytic activities. Most compounds in this series showed activity against selected microbial species, with some demonstrating notable potency. This research highlights the therapeutic potential of these compounds in antimicrobial applications (Samreen Gul et al., 2017).

Antioxidant Activity

The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and their evaluation for in vitro antioxidant activity has been reported. Compounds in this series demonstrated significant radical scavenging ability, highlighting their potential as antioxidants (Y Kotaiah et al., 2012).

Properties

IUPAC Name

2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O5S/c17-16(18,19)29-10-3-1-9(2-4-10)20-12(26)8-30-15-23-22-13(28-15)7-24-6-5-11(25)21-14(24)27/h1-6H,7-8H2,(H,20,26)(H,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFNHLFVOYAPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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